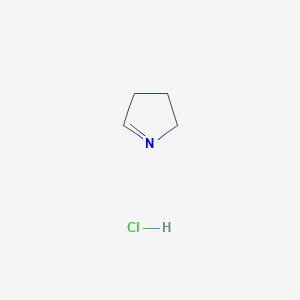
3,4-Dihydro-2H-pyrrolehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-pyrrolehydrochloride is a heterocyclic organic compound with the molecular formula C4H8ClN. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrrolehydrochloride typically involves the reduction of pyrrole derivatives. One common method is the catalytic hydrogenation of pyrrole in the presence of hydrochloric acid, which yields this compound . Another approach involves the reduction of pyrrole using sodium borohydride (NaBH4) in an acidic medium .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common in these processes to facilitate the hydrogenation reaction .
化学反応の分析
Types of Reactions
3,4-Dihydro-2H-pyrrolehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrrole and its derivatives.
Reduction: Saturated amines.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
3,4-Dihydro-2H-pyrrolehydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,4-Dihydro-2H-pyrrolehydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to bioactive compounds that modulate enzyme activity, receptor binding, and signal transduction pathways . The exact mechanism depends on the specific derivative and its target .
類似化合物との比較
Similar Compounds
Pyrrole: The parent compound, which is more aromatic and less reactive.
2,5-Dihydro-1H-pyrrole: Another dihydropyrrole derivative with different reactivity and applications.
3,4-Dihydro-2H-pyran: A structurally similar compound with an oxygen atom instead of nitrogen, used in different chemical contexts.
Uniqueness
3,4-Dihydro-2H-pyrrolehydrochloride is unique due to its specific reactivity profile, which allows it to participate in a variety of chemical reactions. Its ability to serve as an intermediate in the synthesis of diverse organic compounds makes it particularly valuable in both research and industrial applications .
特性
分子式 |
C4H8ClN |
|---|---|
分子量 |
105.56 g/mol |
IUPAC名 |
3,4-dihydro-2H-pyrrole;hydrochloride |
InChI |
InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h3H,1-2,4H2;1H |
InChIキー |
FQHKVJXHFTZBOU-UHFFFAOYSA-N |
正規SMILES |
C1CC=NC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















